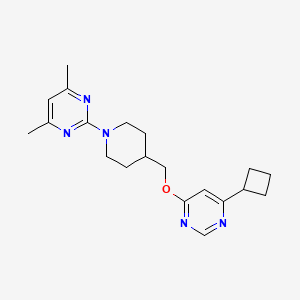

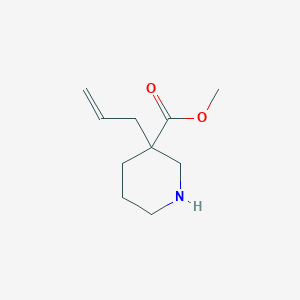

![molecular formula C19H19N5O2S B2384249 N-metil-N-(1-propil-[1,2,4]triazolo[4,3-a]quinoxalin-4-il)bencenosulfonamida CAS No. 883963-81-3](/img/structure/B2384249.png)

N-metil-N-(1-propil-[1,2,4]triazolo[4,3-a]quinoxalin-4-il)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” is a compound that falls under the class of triazoloquinoxaline derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Aplicaciones Científicas De Investigación

- Las investigaciones han demostrado que los derivados de 1,2,4-triazolo [3,4-b] [1,3,4]tiadiazinas poseen prometedoras propiedades anticancerígenas. Estos compuestos se han evaluado por su capacidad para inhibir el crecimiento de células cancerosas e inducir la apoptosis. Su estructura única permite interacciones específicas con dianas relacionadas con el cáncer, lo que los convierte en candidatos potenciales para el desarrollo de fármacos en oncología .

- Los derivados de N-metil-N-(1-propil-[1,2,4]triazolo[4,3-a]quinoxalin-4-il)bencenosulfonamida han demostrado actividad antimicrobiana contra bacterias, hongos y otros patógenos. Estos compuestos podrían explorarse más a fondo como nuevos agentes antimicrobianos .

- Algunos derivados de 1,2,4-triazolo [3,4-b] [1,3,4]tiadiazina exhiben efectos analgésicos y antiinflamatorios. Estas propiedades los convierten en candidatos interesantes para el manejo del dolor y los trastornos relacionados con la inflamación .

- Los compuestos relacionados con este andamiaje se han investigado por su actividad antioxidante. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo y la prevención de diversas enfermedades .

- Los derivados de this compound se han estudiado como inhibidores enzimáticos. Notablemente, exhiben efectos inhibitorios sobre enzimas como la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina y la lipasa. Estas interacciones podrían tener implicaciones terapéuticas en diversas enfermedades .

- Si bien se necesita más investigación, algunos derivados de esta clase de compuestos han mostrado actividad antiviral. Investigar sus mecanismos de acción y eficacia contra virus específicos podría conducir a conocimientos valiosos .

Actividad anticancerígena

Efectos antimicrobianos

Propiedades analgésicas y antiinflamatorias

Potencial antioxidante

Inhibidores enzimáticos

Potencial antiviral

En resumen, la this compound y sus derivados son prometedores en el diseño y desarrollo de fármacos. Los investigadores continúan explorando sus relaciones estructura-actividad y realizando estudios farmacocinéticos in silico y de modelado molecular. Estos esfuerzos tienen como objetivo crear nuevos fármacos dirigidos a objetivos para enfermedades multifuncionales. Si necesita más detalles o tiene preguntas adicionales, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions . The A2B receptor is expressed in human microvascular endothelial cells and plays a significant role in regulating angiogenic factors .

Mode of Action

This compound acts as an antagonist of the A2B receptor . By blocking this receptor, it can inhibit the activation of downstream signaling pathways that are triggered by the binding of adenosine to the A2B receptor .

Biochemical Pathways

The A2B receptor is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By antagonizing this receptor, N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide can potentially inhibit angiogenesis, which is a major mechanism for tumor growth regulation .

Result of Action

The antagonism of the A2B receptor by this compound can lead to a reduction in angiogenesis, which in turn can inhibit tumor growth . Additionally, it has been suggested that this compound may induce apoptosis in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the efficacy of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

While the specific safety and hazards associated with “N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” are not detailed in the available resources, it’s important to note that most of the tested triazoloquinoxaline compounds exhibited cytotoxicity at concentration 160 μg/ml .

Direcciones Futuras

Triazoloquinoxaline derivatives, including “N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide”, hold promise for future research due to their versatile biological activities. They are potential candidates for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Further exploration and development of these compounds could lead to the discovery of new drugs with enhanced antimicrobial, antioxidant, and antiviral potential .

Análisis Bioquímico

Biochemical Properties

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has been found to interact with DNA, exhibiting DNA intercalation activities . This interaction with DNA is a key aspect of its biochemical properties, as it can influence the function of enzymes, proteins, and other biomolecules within the cell .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit cytotoxic activities against HepG2, HCT-116, and MCF-7 cancer cell lines . It influences cell function by interacting with DNA, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide involves its potent intercalation into DNA . This intercalation can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

Given its DNA intercalation activity, it is likely that it may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide at different dosages in animal models have not been extensively studied. Given its cytotoxic activities against various cancer cell lines, it is possible that it may exhibit threshold effects or toxic effects at high doses .

Metabolic Pathways

Given its interactions with DNA, it may interact with enzymes or cofactors involved in DNA replication or repair .

Transport and Distribution

Given its DNA intercalation activity, it may interact with transporters or binding proteins involved in DNA replication or repair .

Subcellular Localization

Given its DNA intercalation activity, it may be localized to the nucleus where it can interact with DNA .

Propiedades

IUPAC Name |

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-3-9-17-21-22-19-18(20-15-12-7-8-13-16(15)24(17)19)23(2)27(25,26)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLNTERWFCLNMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

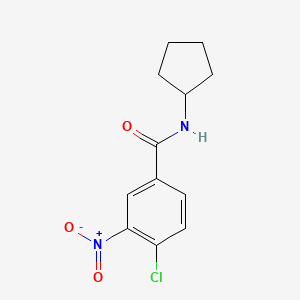

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2384174.png)

![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)

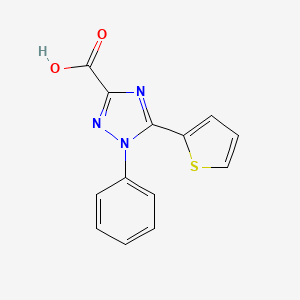

![N-[4-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2384179.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2384180.png)

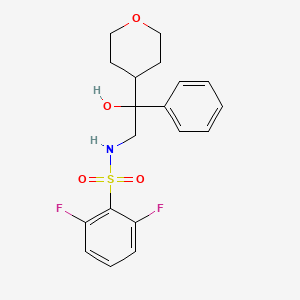

![3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2384182.png)

![1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384189.png)